molecular formula C16H21N3O4 B356033 4-{3-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-4-oxobutanoic acid CAS No. 1003151-98-1

4-{3-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-4-oxobutanoic acid

Cat. No. B356033
CAS RN: 1003151-98-1
M. Wt: 319.36g/mol
InChI Key: ITWCFXXYOKHJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{3-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-4-oxobutanoic acid” is a chemical compound with the molecular formula C16H21N3O4 . It has a molecular weight of 319.36 g/mol . The compound is also known by other synonyms such as "4-[3-(4-methylpiperazine-1-carbonyl)anilino]-4-oxobutanoic acid" .


Molecular Structure Analysis

The compound has a complex structure that includes a piperazine ring, which is a heterocyclic amine, and an anilino functional group attached to a carbonyl group . The InChI string, which is a textual identifier for chemical substances, for this compound is "InChI=1S/C16H21N3O4/c1-18-7-9-19(10-8-18)16(23)12-3-2-4-13(11-12)17-14(20)5-6-15(21)22/h2-4,11H,5-10H2,1H3,(H,17,20)(H,21,22)" .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a XLogP3-AA value of -2.5, indicating its relative hydrophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 5 rotatable bonds . Its topological polar surface area is 90 Ų . The compound has a formal charge of 0 .

Scientific Research Applications

Antibacterial Activity and Pharmacokinetic Properties

4-{3-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-4-oxobutanoic acid exhibits a broad in vitro antibacterial spectrum and greater potency compared to its analogues. It demonstrates enhanced activity against Gram-negative pathogens and is active against Pseudomonas aeruginosa and some Gram-positive organisms. This compound has shown effectiveness in treating acute urinary tract infections, chronic and complicated urinary tract infections, and bacterial gastroenteritis caused by several gastrointestinal pathogens. Its pharmacokinetic properties are advantageous, indicating a potential for diverse therapeutic applications beyond its primary antibacterial use (Holmes, Brogden, & Richards, 1985).

Pharmacology of Piperazine Derivatives

The compound belongs to the piperazine class, known for its varied therapeutic uses including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and imaging agent applications. Structural modifications to the piperazine nucleus result in significant differences in medicinal potential. Piperazine derivatives demonstrate a broad spectrum of pharmacological activities, underlining the chemical's versatility in drug design and its potential in addressing multiple health conditions (Rathi, Syed, Shin, & Patel, 2016).

Role in Advanced Oxidation Processes

This compound is involved in advanced oxidation processes (AOPs), a critical area for environmental science research focusing on the degradation of recalcitrant compounds in water. Its structural features, including the piperazinyl group, contribute to its reactivity in AOPs, making it a subject of study for the removal of toxic pollutants from aqueous media. Research in this area aims to improve water treatment technologies and address environmental pollution challenges, highlighting the compound's relevance in environmental chemistry and engineering (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Antioxidant Activity Studies

The compound's framework is instrumental in the development of fluorescent chemosensors for detecting a variety of analytes, including metal ions and neutral molecules. Its potential for antioxidant activity, as part of broader research on phenolic acids and their derivatives, underscores its significance in food engineering, medicine, and pharmacy. Studies on antioxidants, including compounds with similar structures, are crucial for understanding their mechanisms of action and potential health benefits, reflecting the compound's importance in biochemical research and its applications in health sciences (Munteanu & Apetrei, 2021).

properties

IUPAC Name

4-[3-(4-methylpiperazine-1-carbonyl)anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-18-7-9-19(10-8-18)16(23)12-3-2-4-13(11-12)17-14(20)5-6-15(21)22/h2-4,11H,5-10H2,1H3,(H,17,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWCFXXYOKHJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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